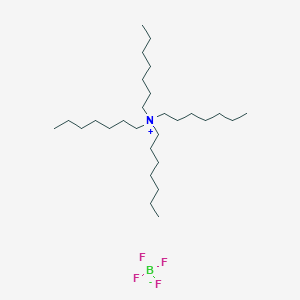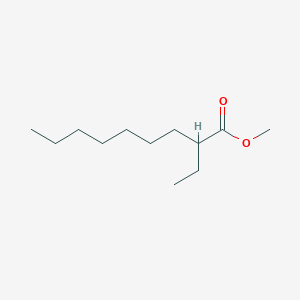![molecular formula C13H16N2O3 B14640556 {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 54126-86-2](/img/structure/B14640556.png)
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an epoxide group, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Epoxide Group: The epoxide group can be introduced through the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions, often involving halogenation followed by nucleophilic substitution.
Coupling with Pyrrolidine: The final step involves coupling the functionalized pyridine with pyrrolidine under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions, potentially forming diols or other oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the epoxide group, leading to various reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated pyridine derivatives can be used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the pyridine ring can produce piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The epoxide group is known to interact with various biological molecules, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, the epoxide group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The pyridine and pyrrolidine moieties could interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.
Benzimidazoles: These compounds contain a fused benzene and imidazole ring and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the epoxide group, in particular, provides unique reactivity that is not found in many similar compounds.
Propriétés
Numéro CAS |
54126-86-2 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
[3-(oxiran-2-ylmethoxy)pyridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-6-1-2-7-15)12-11(4-3-5-14-12)18-9-10-8-17-10/h3-5,10H,1-2,6-9H2 |
Clé InChI |
VKLFXNPNHXNIEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C=CC=N2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
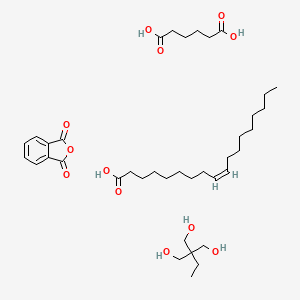

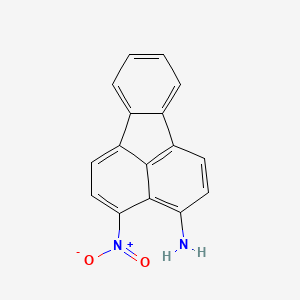
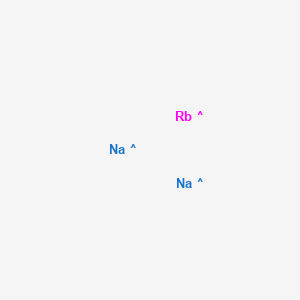



![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
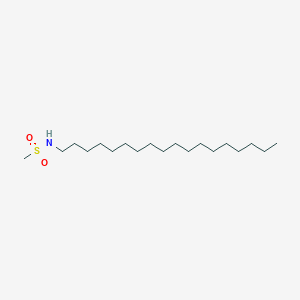
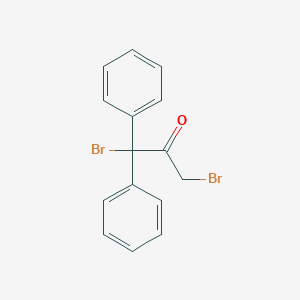
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
